molecular formula C25H26N4O3S B14111319 N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14111319
M. Wt: 462.6 g/mol
InChI Key: ZIRYQHSNCQNCLA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyphenethylamine, 4-methyl-2-(p-tolyl)thiazole, and pyrazole-5-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, and signaling pathways that are crucial for its biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C25H26N4O3S/c1-15-5-8-18(9-6-15)25-27-16(2)23(33-25)19-14-20(29-28-19)24(30)26-12-11-17-7-10-21(31-3)22(13-17)32-4/h5-10,13-14H,11-12H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

ZIRYQHSNCQNCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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